molecular formula C11H13NO4S2 B5050884 4-METHOXY-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE

4-METHOXY-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5050884
M. Wt: 287.4 g/mol
InChI Key: DYYWNIYPXGBOPS-UHFFFAOYSA-N
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Description

4-METHOXY-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE is a sulfonamide derivative known for its unique chemical structure and potential applications in various fields. Sulfonamides are a class of compounds that contain the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This particular compound features a methoxy group and a thiolane ring, contributing to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

4-METHOXY-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 4-Chloro-2-methyl-1-(((4-nitrophenyl)thio)amino)benzene

Uniqueness

4-METHOXY-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a methoxy group and a thiolane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

4-methoxy-N-(2-oxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c1-16-8-2-4-9(5-3-8)18(14,15)12-10-6-7-17-11(10)13/h2-5,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYWNIYPXGBOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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